Comparison of Intermolecular Hydrogen Bonding Motifs in the Crystalline State
X-ray crystallography shows that 4-methylpyridazin-3(2H)-one forms hydrogen-bonded dimers in the solid state. This is in contrast to the 5- and 6-methyl isomers, which crystallize as monohydrates [1].
| Evidence Dimension | Solid-state hydrogen bonding motif |
|---|---|
| Target Compound Data | Hydrogen-bonded dimer |
| Comparator Or Baseline | 5-methylpyridazin-3(2H)-one and 6-methylpyridazin-3(2H)-one: crystallize as monohydrates |
| Quantified Difference | Distinct intermolecular packing (dimer vs. hydrate) |
| Conditions | X-ray crystallography at 150(2) K |
Why This Matters
This difference in crystalline packing directly impacts the compound's physical properties, including stability, solubility, and processing behavior, which are critical for handling and storage during synthesis and manufacturing.
- [1] Blake, A. J., & Mcnab, H. (1996). Four Simple Pyridazin-3(2H)-ones. Acta Crystallographica Section C-crystal Structure Communications, 52(10), 2622-2627. View Source
